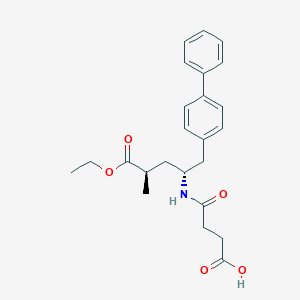

2R,4R-Sacubitril

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2R,4R-Sacubitril: is a stereoisomer of sacubitril, a compound used in combination with valsartan for the treatment of heart failure. Sacubitril is a neprilysin inhibitor, which helps in reducing the breakdown of natriuretic peptides, thereby promoting vasodilation and reducing blood pressure .

作用机制

Target of Action

The primary target of 2R,4R-Sacubitril is an enzyme known as neprilysin . Neprilysin is a neutral endopeptidase that typically cleaves natriuretic peptides such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and c-type natriuretic peptide (CNP) .

Mode of Action

This compound is a prodrug that is activated to sacubitrilat (LBQ657) by de-ethylation via esterases . Sacubitrilat inhibits neprilysin, preventing the breakdown of natriuretic peptides . This leads to increased concentrations of these peptides, which are released under atrial and ventricle stress, activating downstream receptors leading to vasodilation, natriuresis, and diuresis .

Biochemical Pathways

The inhibition of neprilysin by this compound leads to the modulation of several biochemical pathways. It attenuates cardiac fibrosis by inhibiting the TGF-β1/Smad3 and Wnt/β-catenin signaling pathways . It may also modulate the phosphatidylinositol 3-kinase/protein kinase B/glycogen synthase kinase-3β (PI3K/Akt/GSK-3β) pathway .

Pharmacokinetics

As a prodrug, this compound is metabolized into its active form, sacubitrilat, which then exerts its therapeutic effects .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of cardiac remodeling, a cellular and molecular process that occurs during the development of heart failure . By inhibiting neprilysin and increasing the concentration of natriuretic peptides, this compound promotes vasodilation, natriuresis, and diuresis, which can alleviate symptoms of heart failure .

生化分析

Biochemical Properties

2R,4R-Sacubitril plays a crucial role in inhibiting neprilysin, an enzyme responsible for the degradation of natriuretic peptides such as atrial natriuretic peptide, brain natriuretic peptide, and c-type natriuretic peptide . By inhibiting neprilysin, this compound increases the levels of these peptides, which promote vasodilation, natriuresis, and diuresis. This inhibition also affects other peptides like angiotensin I and II, endothelin-1, and amyloid beta-protein, leading to a complex interplay of vasodilatory and vasoconstrictive effects .

Cellular Effects

This compound influences various cellular processes, particularly in cardiovascular cells. It enhances cell signaling pathways associated with natriuretic peptides, leading to increased cyclic guanosine monophosphate (cGMP) levels, which promote vasodilation and reduce cardiac hypertrophy . Additionally, this compound affects gene expression by modulating the activity of transcription factors involved in inflammatory and fibrotic responses, thereby improving cardiac function and reducing fibrosis .

Molecular Mechanism

At the molecular level, this compound is converted to sacubitrilat, which binds to neprilysin and inhibits its enzymatic activity . This inhibition prevents the breakdown of natriuretic peptides, leading to their accumulation and prolonged action. The increased levels of natriuretic peptides enhance vasodilation, natriuresis, and diuresis, contributing to the therapeutic effects of this compound in heart failure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its active form, sacubitrilat, can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound leads to sustained increases in natriuretic peptide levels and consistent therapeutic effects, although the potential for degradation necessitates careful handling and storage .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. Low to moderate doses have been shown to effectively inhibit neprilysin and increase natriuretic peptide levels without significant adverse effects . High doses can lead to excessive accumulation of natriuretic peptides and other substrates of neprilysin, potentially causing hypotension, renal impairment, and other toxic effects . These findings highlight the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is metabolized primarily by esterases, which convert it to its active form, sacubitrilat . Sacubitrilat then inhibits neprilysin, leading to increased levels of natriuretic peptides. The metabolic pathways involved in the degradation of sacubitrilat include further hydrolysis and conjugation reactions, which facilitate its excretion . These pathways ensure the regulation of sacubitrilat levels and prevent excessive accumulation in the body.

Transport and Distribution

Within cells and tissues, this compound and its active form, sacubitrilat, are transported and distributed via specific transporters and binding proteins . These molecules facilitate the uptake and localization of sacubitrilat in target tissues, such as the heart and kidneys, where it exerts its therapeutic effects. The distribution of sacubitrilat is influenced by factors such as tissue perfusion and the presence of binding proteins that modulate its bioavailability .

Subcellular Localization

The subcellular localization of this compound and sacubitrilat is critical for their activity. Sacubitrilat primarily localizes to the cytoplasm, where it interacts with neprilysin . This interaction is facilitated by targeting signals and post-translational modifications that direct sacubitrilat to specific cellular compartments. The precise localization of sacubitrilat ensures effective inhibition of neprilysin and the subsequent therapeutic effects .

准备方法

The preparation of 2R,4R-Sacubitril involves several synthetic routes. One method includes the cyclization, addition, debenzylation, ring opening, esterification, and amidation of a chiral induction reagent (S)-1-(alpha-aminobenzyl)-2-naphthol and 2R-methyl-4-oxo-butyric acid . Another method involves hydrolyzing intermediates in the presence of a base and a solvent to generate a solid form of sacubitril .

化学反应分析

2R,4R-Sacubitril undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

科学研究应用

2R,4R-Sacubitril is primarily used in the field of medicine for the treatment of heart failure. It is also used in scientific research for the development of analytical methods, method validation, and quality control applications . Additionally, it has applications in the study of metabolic enzymes and proteases .

相似化合物的比较

2R,4R-Sacubitril is compared with other neprilysin inhibitors and angiotensin receptor blockers. Similar compounds include:

Sacubitril: The parent compound used in combination with valsartan.

Valsartan: An angiotensin receptor blocker used in combination with sacubitril.

Enalapril: An angiotensin-converting enzyme inhibitor used for heart failure treatment. This compound is unique due to its specific stereoisomeric form, which may influence its pharmacological properties and efficacy.

属性

IUPAC Name |

4-[[(2R,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)/t17-,21-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNXFZCZUAOOQC-DYESRHJHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C)C[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1-phenylethyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B2589695.png)

![N-(2,5-difluorophenyl)-2-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2589698.png)

![N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-2-yl)methyl]piperidine-2-carboxamide](/img/structure/B2589699.png)

![tert-butyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B2589700.png)

![N-(4-chlorophenyl)-2-{[4-(4-chlorophenyl)-1-ethyl-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydropyrimidin-2-yl]thio}acetamide](/img/structure/B2589704.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2589708.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2589712.png)

![2-((4-(tert-butyl)phenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole](/img/structure/B2589715.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate](/img/structure/B2589716.png)